![molecular formula C36H40Cl4N6O6Zn B13731046 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 38656-58-5](/img/structure/B13731046.png)
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) is a complex organic compound with a diazonium group and a tetrachlorozincate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves several steps:
Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 4-methylbenzoyl chloride.
Formation of Amide: The 2,5-diethoxyaniline reacts with 4-methylbenzoyl chloride to form 2,5-diethoxy-4-[(4-methylbenzoyl)amino]aniline.
Diazotization: The amide is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Formation of Tetrachlorozincate: Finally, the diazonium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-[(4-methoxybenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-chlorobenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-nitrobenzoyl)amino]benzenediazonium
Uniqueness
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium is unique due to its specific substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
38656-58-5 |
|---|---|
Molecular Formula |
C36H40Cl4N6O6Zn |
Molecular Weight |
859.9 g/mol |
IUPAC Name |
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H19N3O3.4ClH.Zn/c2*1-4-23-16-11-15(21-19)17(24-5-2)10-14(16)20-18(22)13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
YOLXXRRKERAWPO-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



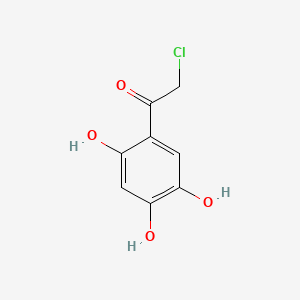
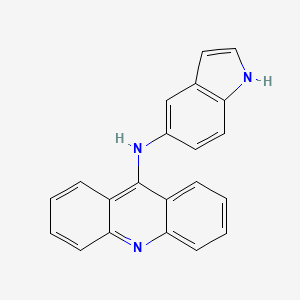


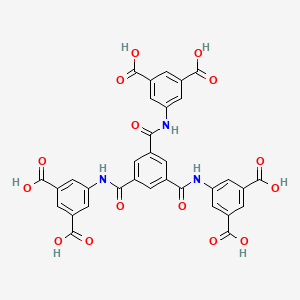
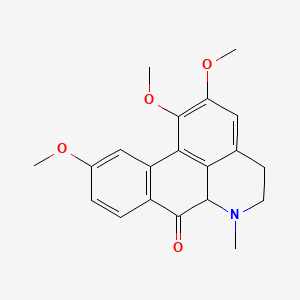

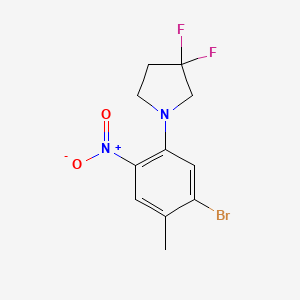
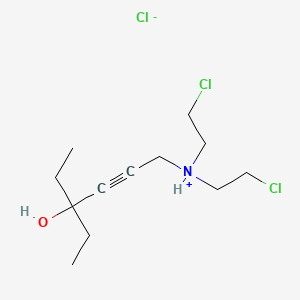
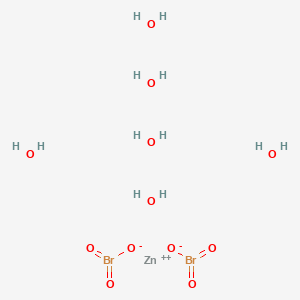
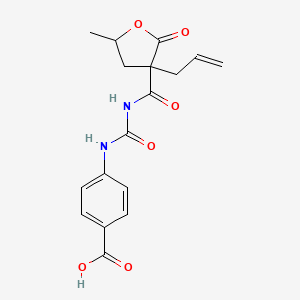
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

